Cas no 72962-43-7 (Brassinolide)

Brassinolide is a plant growth regulator that promotes cell elongation and division, leading to increased biomass production and improved root development. Its key advantages include enhanced seed germination rates, accelerated crop maturation times, and increased yields in various agricultural species.
Brassinolide structure
Brassinolide structure
商品名:Brassinolide
CAS番号:72962-43-7
MF:C28H48O6
メガワット:480.6771
MDL:MFCD00792745
CID:59405
PubChem ID:115196

Brassinolide 化学的及び物理的性質

名前と識別子

    • epibrassinolide
    • Brassinolide
    • 24-Epibrassinolide
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • Brassin lactone
    • Brassinolide[(2alpha,3alpha,5alpha,22R,23R,24S)-2,3,22,23-Tetrahydroxy-beta-homo-7-oxaergostan-6-one]
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one
    • (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-5,6-dihydroxy-7a,9a-dimethyl-3H-benzo[c]i
    • 1,6-Dioxacyclodeca-3,8-dien
    • 1,6-dioxa-cyclodeca-3,8-diene
    • brassinosteroid
    • cis,cis-1,6-Dioxa-3,8-cyclodecadien
    • R-epibrassinolide
    • (1R,2S,4S,5R,7R,11R,12R,15S,16R)-15-[(2R,3S,4S,5R)-3,4-Dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydr
    • CHOLESTAN-6-ONE DERIV
    • NSC325306
    • NSC325611
    • Epibrassinolide R
    • BCP20059
    • BCP29597
    • A923556
    • (1S,2R,4R,5
    • (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • 6H-BENZ(C)INDENO(5,4-E)OXEPIN-6-ONE, 1-(2,3-DIHYDROXY-1,4,5-TRIMETHYLHEXYL)HEXADECAHYDRO-8,9-DIHYDROXY-10A,12A-DIMETHYL-, (1R-(1.ALPHA.(1S*,2R*,3R*,4S*),3A.BETA.,3B.ALPHA.,6A.BETA.,8.BETA.,9.BETA.,10A.ALPHA.,10B.BETA.,12A.ALPHA.))-
    • (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one
    • AMY28782
    • 6H-Benz(c)indeno(5,4-e)oxepin-6-one, 1-((1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • SCHEMBL119753
    • C08814
    • NSC 325306
    • Y9IQ1L53OX
    • 3H-benz[c]indeno[5,4-e]oxepin-3-one, 10-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-5,6-dihydroxy-7a,9a-dimethyl-, (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-
    • HY-N0273
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-(2,3-dihydroxy-1,4,5-trimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, [1R-[1alpha(1S*,2R*,3R*,4S*),3abeta,3balpha,6abeta,8beta,9beta,10aalpha,10bbet
    • Q4957954
    • AKOS030526175
    • 22R,23R,24R-2alpha,3alpha,22,23-Tetrahydroxy-B-homo-7-oxa-5alpha-ergostan-6-one
    • MFCD00792745
    • 1ST000975
    • B-Homo-7-oxaergostan-6-one, 2,3,22,23-tetrahydroxy-, (2alpha,3alpha,5alpha,22R,23R,24S)-
    • UNII-Y9IQ1L53OX
    • (22R,23R)-2alpha,3alpha,22,23-tetrahydroxy-7a-homo-7-oxa-5alpha-campestan-6-one
    • (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one
    • s3882
    • NSC-325306
    • 2alpha,3alpha,22,23-tetrahydroxy-24-methyl-B-homo-7-oxa-5alpha-cholestan-6-one
    • 2alpha,3alpha,22R,23R-tetrahydroxy-6,7-seco-5-campestano-6,7-lactone
    • a,12aalpha]]-
    • 72962-43-7
    • LMST01140001
    • Brassinolide >90%
    • (2alpha,3alpha,5alpha,22R,23R,24S)-2,3,22,23-Tetrahydroxy-B-homo-7-oxaergostan-6-one
    • CCG-269555
    • DTXSID0039699
    • 2alpha,3alpha,22alpha,23alpha-Tetrahydroxy-24alpha-methyl-B-homo-7-oxa-5alpha-cholestan-6-one
    • (22R,23R)-2alpha,3alpha,22,23-tetrahydroxy-6,7-seco-5alpha-campestano-6,7-lactone
    • BRASSINOLIDE [MI]
    • (2.ALPHA.,3.ALPHA.,5.ALPHA.,22R,23R,24S)-2,3,22,23-TETRAHYDROXY-B-HOMO-7-OXAERGOSTAN-6-ONE
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2R,3R,4S)-2,3-dihydroxy-1,4,5-trimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)- (9CI)
    • CS-1486
    • CHEBI:28277
    • NS00122413
    • 24-epi-brassinolide
    • 78821-42-8
    • DTXCID8019699
    • brassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer
    • brassinolide, (2alpha,3alpha,5alpha.22R,23R)-isomer
    • 2alpha-3alpha,22R,23R-tetrahydroxy-24-methyl-6,7-s-5alpha-cholestano-6,7-lactone
    • (22R,23R)-2a,3a,22,23-Tetrahydroxy-6,7-seco-5a-campestano-6,7-lactone
    • EpibrassinolideBrassin lactone; 2alpha,3alpha,22alpha,23alpha-Tetrahydroxy-24alpha-methyl-B-homo-7-oxa-5alpha-cholestan-6-one
    • IXVMHGVQKLDRKH-KNBKMWSGSA-N
    • 6H-BENZ(C)INDENO(5,4-E)OXEPIN-6-ONE, 1-(2,3-DIHYDROXY-1,4,5-TRIMETHYLHEXYL)HEXADECAHYDRO-8,9-DIHYDROXY-10A,12A-DIMETHYL-, (1R-(1ALPHA(1S*,2R*,3R*,4S*),3ABETA,3BALPHA,6ABETA,8BETA,9BETA,10AALPHA,10BBETA,12AALPHA))-
    • MDL: MFCD00792745
    • インチ: 1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3
    • InChIKey: IXVMHGVQKLDRKH-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2([H])C([H])([H])C([H])(C([H])(C([H])([H])C2(C([H])([H])[H])C2([H])C([H])([H])C([H])([H])C3(C([H])([H])[H])C([H])(C([H])(C([H])([H])[H])C([H])(C([H])(C([H])(C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])O[H])O[H])C([H])([H])C([H])([H])C3([H])C2([H])C1([H])[H])O[H])O[H])=O

計算された属性

  • せいみつぶんしりょう: 480.345089g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.8
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 480.345089g/mol
  • 単一同位体質量: 480.345089g/mol
  • 水素結合トポロジー分子極性表面積: 107Ų
  • 重原子数: 34
  • 複雑さ: 755
  • 同位体原子数: 0
  • 原子立体中心数の決定: 13
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • ぶんしりょう: 480.7
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.141
  • ゆうかいてん: 200-204?C
  • ふってん: 633.7℃/760mmHg
  • フラッシュポイント: 633.7 oC at 760 mmHg
  • 屈折率: 1.535
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 5.2 mg/mL(10.82 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 107.22000
  • LogP: 3.39000
  • ようかいせい: メタノール、エタノール、テトラヒドロフラン、アセトンなどの有機溶媒に溶けやすい。
  • ひせんこうど: D27 +16°

Brassinolide セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • WGKドイツ:3
  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Brassinolide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N0273-10mM*1 mL in DMSO
Brassinolide
72962-43-7 98.98%
10mM*1 mL in DMSO
¥530 2024-05-25
TargetMol Chemicals
T3151-50 mg
Brassinolide
72962-43-7 99.62%
50mg
¥ 1,824 2023-07-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R140254-50mg
Brassinolide
72962-43-7 90%
50mg
¥956 2024-05-21
eNovation Chemicals LLC
Y1106429-1g
Brassinolide
72962-43-7 95%
1g
$400 2024-07-23
TRC
B677050-100mg
Brassinolide >90%
72962-43-7
100mg
$ 656.00 2023-04-18
TRC
B677050-25mg
Brassinolide >90%
72962-43-7
25mg
$ 230.00 2023-09-08
ChemScence
CS-1486-5mg
Brassinolide
72962-43-7 98.05%
5mg
$72.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7506-10mg
Brassinolide
72962-43-7 98%
10mg
¥592.00 2023-09-09
abcr
AB494005-25 mg
Brassinolide, 95%; .
72962-43-7 95%
25mg
€330.30 2023-06-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B131571-50mg
Brassinolide
72962-43-7 ≥90.0%
50mg
¥1329.90 2023-09-04

Brassinolide 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:72962-43-7)Brassinolide
sfd12199
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:72962-43-7)Brassinolide
A1231035
清らかである:99%
はかる:50mg
価格 ($):649